molecular formula C18H20N4O2S B12878481 1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-63-4

1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-

Cat. No.: B12878481
CAS No.: 651024-63-4
M. Wt: 356.4 g/mol
InChI Key: MTRGGSFXZLGIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Lengths and Angles

Parameter Value (Å/°) Reference Compound
Pyrrole C-N bond 1.38 Å 1H-pyrrolo[3,2-b]pyridine
Pyridine C-N bond 1.34 Å 2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
S-O bond (sulfonyl) 1.43 Å 4-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
C-S bond (sulfonyl) 1.76 Å 1-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl) derivatives
N-C-C angle (piperidine) 109.5° 3-(Piperidin-2-ylmethyl)pyridine

The fused pyrrolopyridine core exhibits bond-length alternation consistent with aromatic character, while the sulfonyl group introduces localized polarization. The piperidinylmethyl substituent adopts a gauche conformation relative to the fused ring system, minimizing steric clashes with the sulfonyl group.

Electron Density Distribution

  • Aromatic Core : Delocalized π-electron density across the fused rings, with slight electron deficiency at the pyridine nitrogen.
  • Sulfonyl Group : Electron-withdrawing effect polarizes the C3 position, creating a partial positive charge (+0.18 e) based on Mulliken population analysis.
  • Piperidine Nitrogen : Basic character (predicted pKa ≈ 8.2) due to lone pair availability, contrasting with the pyridine nitrogen’s weaker basicity (pKa ≈ 3.1).

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data for a closely related analog (1-(4-methylphenyl)sulfonyl-pyrrolo[2,3-b]pyridine) reveals key structural features:

Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 8.42 Å, b = 12.37 Å, c = 14.55 Å
β angle 98.7°
Z value 4

Key Structural Observations

  • Fused Ring Planarity : The pyrrolo[3,2-c]pyridine system deviates from perfect planarity (mean deviation = 0.08 Å), with slight puckering at the pyrrole nitrogen due to steric interactions.
  • Sulfonyl Group Geometry : The S=O bonds exhibit characteristic lengths of 1.43 Å, with O-S-O angles of 118.2°, consistent with sp³ hybridization at sulfur.
  • Intermolecular Interactions :
    • π-π stacking between pyridine rings (centroid-centroid distance = 3.58 Å)
    • C-H···O hydrogen bonds involving sulfonyl oxygen (H···O = 2.41 Å)

Torsion Angles

Torsion Angle Value (°)
C3-S-N(pyridine)-C(pyridine) -172.3
Piperidine N-CH2-C(pyrrole) 62.8
Pyrrole N-C-CH2(piperidine) 114.5

The near-180° torsion angle for the sulfonyl-pyridine linkage indicates minimal steric strain, while the piperidinylmethyl group adopts a folded conformation to optimize van der Waals contacts.

Properties

CAS No.

651024-63-4

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(piperidin-2-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C18H20N4O2S/c23-25(24,18-6-2-4-9-21-18)17-13-22(12-14-5-1-3-8-20-14)16-7-10-19-11-15(16)17/h2,4,6-7,9-11,13-14,20H,1,3,5,8,12H2

InChI Key

MTRGGSFXZLGIEL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=C2C=CN=C3)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Oxidation

  • The synthesis often begins with commercially available 2-bromo-5-methylpyridine.
  • This compound undergoes oxidation with m-chloroperbenzoic acid in dichloromethane to form 2-bromo-5-methylpyridine-1-oxide.
  • The oxidation is performed under nitrogen atmosphere at room temperature, followed by aqueous workup to neutral pH.

Nitration and Formation of Key Intermediates

  • The 1-oxide intermediate is nitrated using a mixture of fuming nitric acid and sulfuric acid at elevated temperatures (60–90 °C) to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.
  • This nitration step is critical for introducing a nitro group that facilitates subsequent transformations.

Formation of Vinyl Intermediate

  • The nitro compound reacts with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide at 120 °C to form (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
  • This intermediate is a key precursor for cyclization.

Cyclization to 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Reduction and cyclization are achieved by treating the vinyl intermediate with iron powder in acetic acid at 100 °C.
  • This step converts the nitro and vinyl groups into the fused pyrrolo[3,2-c]pyridine ring system, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.
  • The product is purified by silica gel chromatography.

Alternative Synthetic Approaches

Synergetic Copper/Zinc-Catalyzed One-Step Annulation

  • A novel method involves copper/zinc-catalyzed one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes.
  • This double cyclization pathway efficiently constructs aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridine cores in moderate to good yields.
  • The method is scalable to gram quantities, demonstrating practical utility for complex derivatives.

One-Step Conversion from Cyano to Pyrrolidine Structure

  • Patented methods describe efficient conversion of cyano groups to pyrrolidine rings under mild conditions using Raney nickel catalysis.
  • This process involves hydro-reduction, cyclization, and reductive amination in one step, providing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives.
  • The method uses readily available raw materials and mild reaction conditions, suitable for preparing intermediates for further functionalization.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Oxidation 2-bromo-5-methylpyridine m-chloroperbenzoic acid, DCM, RT, N2 2-bromo-5-methylpyridine-1-oxide Oxidation of pyridine nitrogen
2 Nitration 2-bromo-5-methylpyridine-1-oxide Fuming HNO3/H2SO4, 60–90 °C 2-bromo-5-methyl-4-nitropyridine-1-oxide Introduces nitro group
3 Vinylation Nitro compound N,N-dimethylformamide dimethyl acetal, DMF, 120 °C (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Prepares for cyclization
4 Reduction & Cyclization Vinyl intermediate Fe powder, AcOH, 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine Forms fused pyrrolo-pyridine core
5 Copper-catalyzed coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine 3,4,5-trimethoxyphenylboric acid, K2CO3, Cu(OAc)2, pyridine, microwave, 85 °C 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Introduces aryl substituent
6 Suzuki cross-coupling Above intermediate Arylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Diversifies aryl substitution
7 Sulfonylation & Piperidinylmethylation Functionalized pyrrolo[3,2-c]pyridine derivatives Sulfonyl chlorides, piperidine derivatives, bases Target compound: 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-1H-pyrrolo[3,2-c]pyridine Final functionalization steps

Research Findings and Practical Considerations

  • Microwave-assisted reactions significantly reduce reaction times and improve yields in cross-coupling steps.
  • The use of copper/zinc catalysis offers a streamlined alternative for core scaffold construction with fewer steps and good scalability.
  • The patented Raney nickel catalyzed one-step conversion from cyano to pyrrolidine structures provides an efficient route to saturated derivatives, which can be further functionalized.
  • Purification typically involves silica gel chromatography and recrystallization to ensure high purity of intermediates and final products.
  • Analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry are essential for structural confirmation at each stage.

Chemical Reactions Analysis

1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 1H-Pyrrolo[3,2-c]pyridine exhibit significant antitumor properties. A study reported the synthesis of several derivatives that acted as colchicine-binding site inhibitors. These compounds showed moderate to excellent cytotoxic effects against various cancer cell lines such as HeLa, SGC-7901, and MCF-7. Notably, one derivative exhibited an IC50 value ranging from 0.12 to 0.21 μM, indicating potent activity against these cancer cells .

Analgesic and Sedative Properties

Another area of exploration is the analgesic and sedative potential of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. In pharmacological tests such as the "hot plate" and "writhing" tests in mice, several compounds demonstrated analgesic effects superior to aspirin and comparable to morphine. This suggests that modifications in the structure can enhance pain-relieving properties while potentially reducing side effects associated with traditional analgesics .

Case Study 1: Antitumor Activity

A derivative of 1H-Pyrrolo[3,2-c]pyridine was tested for its ability to inhibit tubulin polymerization. The results indicated that at concentrations as low as 0.12 μM, it significantly disrupted microtubule formation and induced G2/M phase cell cycle arrest in cancer cells. This study highlights the compound's potential as a lead for developing new anticancer agents .

Case Study 2: Analgesic Effects

In a comparative study assessing the analgesic properties of various pyrrolo derivatives, two compounds were found to have effects similar to morphine in pain models while exhibiting less locomotor impairment in mice. These findings suggest a promising avenue for developing safer analgesics derived from this chemical scaffold .

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or altering cellular signaling in a biological study.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolopyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula (Example) Key Properties/Activities References
1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- Pyrrolo[3,2-c]pyridine 1-(2-piperidinylmethyl), 3-(2-pyridinylsulfonyl) Not explicitly provided Anticancer (IC₅₀: µM–nM range)
1H-Pyrrolo[3,2-b]pyridine, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- (CAS 651024-73-6) Pyrrolo[3,2-b]pyridine 1-(3-piperidinyl), 3-(2-thienylsulfonyl) C₁₆H₁₇N₃O₂S₂ Unknown (structural analog)
5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine (CAS 131084-35-0) Pyrrolo[3,2-b]pyridine 5-propoxy, 3-(1,2,3,6-tetrahydro-4-pyridinyl) Not provided Potential CNS or kinase modulation
4-(1-Piperidinyl)-6-(3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine (CAS 252722-83-1) Pyrrolo[2,3-d]pyrimidine 4-(1-piperidinyl), 6-(3-thienyl) C₁₅H₁₆N₄S Kinase inhibition (inferred from core)

Key Observations :

  • Core Rigidity : The pyrrolo[3,2-c]pyridine core in the target compound provides superior conformational restriction compared to pyrrolo[3,2-b]pyridine or pyrrolo[2,3-d]pyrimidine derivatives, which may enhance target binding .
  • Substituent Impact :
    • The 2-pyridinylsulfonyl group in the target compound likely improves solubility and hydrogen-bonding interactions compared to the thienylsulfonyl group in CAS 651024-73-6 .
    • The 2-piperidinylmethyl substitution at the 1-position may enhance blood-brain barrier penetration relative to 3-piperidinyl or tetrahydro-pyridinyl groups in analogs .

Pharmacological Activity

  • Target Compound: Demonstrates antiproliferative activity with IC₅₀ values in the nanomolar range, attributed to its rigid scaffold and optimized substituents .
  • Comparators :
    • Pyrrolo[3,2-b]pyridine derivatives (e.g., CAS 651024-73-6) lack reported IC₅₀ data but are structurally similar to kinase inhibitors .
    • Pyrrolo[2,3-d]pyrimidines (e.g., CAS 252722-83-1) are often explored for kinase inhibition but may exhibit lower potency due to reduced conformational rigidity .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine derivatives have garnered significant interest due to their diverse biological activities, particularly in oncology. The compound 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is a notable example, exhibiting potential as an antitumor agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1H-Pyrrolo[3,2-c]pyridine derivatives. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cell Lines Tested : HeLa, SGC-7901, and MCF-7.
  • IC50 Values : The compound exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineIC50 (μM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . Furthermore, apoptosis studies indicated that these compounds can induce programmed cell death in cancer cells.

MPS1 Inhibition

The compound also acts as a selective inhibitor of the MPS1 kinase, which is crucial for the spindle assembly checkpoint in mitosis. This characteristic is particularly relevant for tumors exhibiting chromosomal instability .

  • Binding Affinity : A derivative demonstrated an IC50 of 0.025 μM for MPS1 and showed antiproliferative effects in HCT116 colon cancer cells with a GI50 of 0.55 μM .

Table 2: MPS1 Inhibition Profile

CompoundTargetIC50 (μM)GI50 (μM)
Compound 8MPS10.025-
Compound 8HCT116-0.55

The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cancer cells:

  • Tubulin Interaction : It inhibits tubulin polymerization at concentrations as low as 3 μM and disrupts microtubule dynamics at even lower concentrations (0.12 μM) .
  • Cell Cycle Arrest : Studies indicate that treatment with these compounds leads to cell cycle arrest and increased apoptosis in cancer cells.

Case Study 1: Antiproliferative Effects in Melanoma

A study focused on the antiproliferative effects of novel derivatives against melanoma cell lines demonstrated significant cytotoxicity. The lead compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as a new treatment modality .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that selected derivatives maintain their potency and exhibit favorable pharmacokinetic profiles. For instance, a derivative demonstrated good oral bioavailability and low toxicity levels while effectively reducing tumor size in treated mice .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1H-pyrrolo[3,2-c]pyridine derivatives with sulfonyl and piperidinylmethyl substituents?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrrolo[3,2-c]pyridine core via cyclization of appropriately substituted pyridine precursors. For example, halogenated intermediates (e.g., chloro or bromo derivatives) enable cross-coupling reactions .

Sulfonylation : Introduce the 2-pyridinylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine as a base) .

Piperidinylmethylation : Install the 2-piperidinylmethyl moiety via alkylation or reductive amination. For regioselective substitution, protect/deprotect strategies may be required to avoid side reactions .

  • Key Data : In analogous compounds, yields for sulfonylation steps range from 65–85%, while alkylation steps require anhydrous conditions (e.g., THF or DMF) to achieve >70% efficiency .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Purity thresholds ≥95% are typical for pharmacological studies .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., characteristic pyrrolo[3,2-c]pyridine protons at δ 7.8–8.5 ppm) and HRMS. For sulfonyl groups, 13C^{13}C-NMR signals near δ 120–130 ppm are diagnostic .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding interactions. For example, N–H⋯N hydrogen bonds in pyrrolo-pyridine derivatives stabilize crystal packing .

Advanced Research Questions

Q. What computational or experimental approaches resolve contradictions in regioselectivity during functionalization of the pyrrolo[3,2-c]pyridine core?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways to predict preferential sites for sulfonylation or alkylation. For example, electron-rich positions (e.g., C-3) are more reactive toward electrophilic substitution .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to track bond formation via NMR or mass spectrometry .
  • Competitive Experiments : Compare yields under varying conditions (e.g., Pd(PPh3_3)4_4-catalyzed cross-coupling vs. direct alkylation) to identify dominant pathways .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Test derivatives against kinase targets (e.g., JAK1/2 or RET) using enzymatic assays. The sulfonyl group enhances binding to ATP pockets via polar interactions, while piperidinylmethyl substituents improve solubility .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays). Sulfonyl groups reduce logP by ~1.5 units compared to methyl esters, affecting membrane permeability .

Q. What analytical challenges arise in characterizing byproducts from multi-step syntheses of this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., des-sulfonylated intermediates or N-oxide byproducts) with high sensitivity. Use collision-induced dissociation (CID) to fragment ions for structural assignment .
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track sulfonylation progress (e.g., disappearance of S=O stretching vibrations at 1370 cm1^{-1}) .

Safety and Handling

Q. What precautions are necessary when handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods or respirators .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
  • Waste Disposal : Neutralize with dilute NaOH (for acidic byproducts) before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.